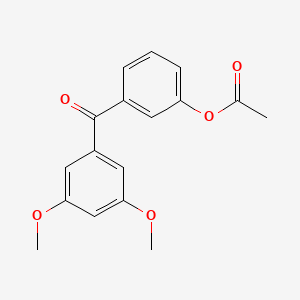

3-Acetoxy-3',5'-dimethoxybenzophenone

説明

Position within the Landscape of Acetoxy and Dimethoxybenzophenone Derivatives

The benzophenone (B1666685) framework is a ubiquitous scaffold in organic chemistry, and its derivatives are known for a variety of applications, including as photoinitiators and in medicinal chemistry. medicaljournals.sewikipedia.org The introduction of acetoxy and dimethoxy substituents onto this core structure significantly influences its electronic and steric properties.

The acetoxy group, an ester functionality, can act as a leaving group or be hydrolyzed to a hydroxyl group, offering a pathway for further functionalization. Its electron-withdrawing nature through resonance can impact the reactivity of the aromatic ring to which it is attached.

The combination of both electron-donating and potentially electron-withdrawing/modifiable groups on the same benzophenone skeleton makes 3-Acetoxy-3',5'-dimethoxybenzophenone a valuable platform for systematic studies on the interplay of substituent effects.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 890099-02-2 |

Note: This interactive table allows for sorting and filtering of the data.

Theoretical and Foundational Aspects in Contemporary Organic Chemistry

The study of this compound touches upon several fundamental concepts in modern organic chemistry.

Electronic Effects: The molecule serves as an excellent case study for understanding the competitive and cumulative effects of electron-donating (dimethoxy) and electron-withdrawing/donating (acetoxy) substituents on an aromatic system. These effects influence the electron density distribution across the molecule, which in turn dictates its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Theoretical studies on substituted benzophenones often employ computational methods to predict properties such as LUMO energies, which can be correlated with experimental reduction potentials. researchgate.net

Photochemistry: Benzophenones are well-known for their photochemical properties. researchgate.nethilarispublisher.com Upon absorption of UV radiation, they can undergo intersystem crossing to a triplet state. This excited state can then participate in various photochemical reactions, such as hydrogen abstraction. The nature and position of substituents can significantly alter the energy levels of the singlet and triplet states and, consequently, the photochemical behavior of the molecule. The presence of electron-donating methoxy (B1213986) groups can influence the energy of the n-π* and π-π* transitions, which are crucial in determining the photochemical reactivity.

Synthetic Utility: From a synthetic standpoint, the functional groups on this compound offer multiple avenues for chemical modification. The acetoxy group can be readily hydrolyzed to a phenol (B47542), which can then be used in a variety of reactions, such as etherification or esterification. The ketone moiety itself is a site for reactions like reduction to an alcohol or conversion to other functional groups.

Table 2: Representative Spectroscopic Data for a Disubstituted Benzophenone Derivative

| Spectroscopic Technique | Characteristic Peaks (Illustrative) |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.8 (m, aromatic protons), δ 3.8 (s, methoxy protons), δ 2.3 (s, acetoxy methyl protons) |

| ¹³C NMR (CDCl₃, ppm) | δ 195 (C=O), δ 169 (ester C=O), δ 160 (aromatic C-O), δ 110-140 (aromatic carbons), δ 55 (methoxy carbons), δ 21 (acetoxy methyl carbon) |

| IR (KBr, cm⁻¹) | ~1760 (ester C=O stretch), ~1660 (ketone C=O stretch), ~1200 (C-O stretch) |

Note: This data is illustrative for a compound of this class and not specific experimental data for this compound. This interactive table can be used to compare typical spectroscopic features.

Historical Context of Related Benzophenone Studies

The study of benzophenone and its derivatives has a rich history dating back to the 19th century. The parent compound, benzophenone, was one of the molecules used in early investigations of photochemical reactions. The development of the Friedel-Crafts acylation in the late 19th century provided a general and efficient method for the synthesis of benzophenones, paving the way for the preparation of a wide array of substituted derivatives.

Throughout the 20th century, research into substituted benzophenones expanded significantly. Early work focused on understanding the influence of substituents on the color and reactivity of these compounds. The discovery of the utility of benzophenone as a photosensitizer led to extensive studies of its photochemistry, a field that remains active today. In recent decades, the focus has shifted towards the application of benzophenone derivatives in materials science, as UV stabilizers, and in medicinal chemistry due to their diverse biological activities. The synthesis and study of specifically substituted benzophenones like this compound are a continuation of this long-standing interest in understanding and harnessing the properties of this important class of organic compounds.

Structure

3D Structure

特性

IUPAC Name |

[3-(3,5-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTLWAJBEHFPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641676 | |

| Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-02-2 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](3,5-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Strategies for De Novo Synthesis of 3-Acetoxy-3',5'-dimethoxybenzophenone

The de novo synthesis of this compound is a multi-step process that hinges on the strategic formation of the diaryl ketone core, followed by the introduction of the acetoxy functionality. A logical and efficient pathway involves the initial synthesis of the precursor, 3-hydroxy-3',5'-dimethoxybenzophenone, which is then acetylated.

The cornerstone of the synthesis is the Friedel-Crafts acylation, a classic and effective method for forming carbon-carbon bonds to an aromatic ring. In this context, the reaction involves the coupling of an activated acyl group with an electron-rich aromatic substrate. The target molecule's structure suggests a convergent approach where 1,3-dimethoxybenzene (B93181) is acylated with a derivative of 3-hydroxybenzoic acid.

To achieve this, the hydroxyl group of 3-hydroxybenzoic acid must first be protected to prevent it from reacting with the Lewis acid catalyst or the acylating agent. A common strategy is to protect it as an acetate (B1210297) ester. The synthesis of the required acylating agent, 3-acetoxybenzoyl chloride, can be achieved in two steps from 3-hydroxybenzoic acid. google.com First, the phenolic hydroxyl is acetylated using acetic anhydride (B1165640), often with a catalytic amount of acid. google.com The resulting 3-acetoxybenzoic acid is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride. google.com

The subsequent Friedel-Crafts acylation is performed by reacting 3-acetoxybenzoyl chloride with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chegg.comgoogle.com The methoxy (B1213986) groups of 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. Due to steric hindrance from the two methoxy groups at the 2-position, the acylation occurs predominantly at the C-4 position, leading to the desired 3',5'-dimethoxy substitution pattern on one of the phenyl rings. The reaction typically proceeds in an inert solvent like dichloromethane (B109758) or carbon disulfide. researchgate.net

An alternative to aluminum chloride is the use of polyphosphoric acid (PPA), which can serve as both a catalyst and a solvent. researchgate.net PPA is known to effect Friedel-Crafts acylations, sometimes with the advantage of avoiding the cleavage of aryl-alkyl ether linkages that can occur with stronger Lewis acids like AlCl₃. researchgate.net

The final step in this sequence is the deprotection of the acetoxy group to yield 3-hydroxy-3',5'-dimethoxybenzophenone, typically achieved through hydrolysis under acidic or basic conditions. This intermediate is then used in the final acetoxylation step as described in the next section.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Solvents | Temperature (°C) | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Dichloromethane, Carbon Disulfide | 0 to RT | High reactivity, widely used. chegg.comgoogle.com | Can cause ether cleavage, requires stoichiometric amounts, harsh workup. researchgate.net |

| Polyphosphoric Acid (PPA) | None (acts as solvent) | 40 - 100 | Milder conditions, less ether cleavage, easy workup. researchgate.net | High viscosity, requires higher temperatures. |

| Zinc Chloride (ZnCl₂) | Dichloroethane, Toluene | 50 | Moderate reactivity, can be used for demethylation/acylation sequences. google.com | Less reactive than AlCl₃. |

| Ferric Chloride (FeCl₃) | Nitrobenzene | RT - 100 | Cost-effective. | Can be less efficient than AlCl₃. |

This table presents a summary of common catalysts and conditions for Friedel-Crafts acylation reactions analogous to the synthesis of the benzophenone (B1666685) core.

The final step in the de novo synthesis is the acetylation of the phenolic hydroxyl group of the intermediate, 3-hydroxy-3',5'-dimethoxybenzophenone. Since this precursor contains only one phenolic hydroxyl group, the issue of regioselectivity is simplified, as this is the most reactive site for acetylation under standard conditions.

The most common and straightforward method for this transformation is the use of acetic anhydride as the acetylating agent. The reaction can be catalyzed by either a base or an acid.

Base-catalyzed acetylation: This protocol often involves reacting the phenol (B47542) with acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine. The base acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.

Acid-catalyzed acetylation: A catalytic amount of a strong acid, such as sulfuric acid, can also promote the reaction between the phenol and acetic anhydride. google.com

Another effective method involves dissolving the phenolic precursor in a dilute sodium hydroxide (B78521) solution, followed by the addition of acetic anhydride and vigorous shaking. This Schotten-Baumann-type reaction is often rapid and results in the precipitation of the acetylated product. A similar procedure has been successfully used for the acetylation of 3-methoxy-4-hydroxybenzaldehyde.

The controlled introduction of the two methoxy groups at the 3' and 5' positions of the benzophenone core is strategically achieved by selecting 1,3-dimethoxybenzene as a starting material for the Friedel-Crafts acylation. The inherent directing effects of the substituents on this aromatic ring govern the regiochemical outcome of the reaction.

The two methoxy groups are ortho, para-directing and strongly activating, making the aromatic ring highly nucleophilic. The sites ortho to both methoxy groups (position 2) and para to one and ortho to the other (positions 4 and 6) are electronically activated.

Position 2: Acylation at this position is electronically favorable but sterically hindered by the two adjacent methoxy groups.

Positions 4 and 6: These positions are electronically activated and sterically accessible. As they are chemically equivalent due to the symmetry of the molecule, acylation at either position yields the same product: 2,4-dimethoxyacetophenone (if acetyl chloride is used) or, in this specific synthesis, the (3-acetoxybenzoyl)-2,4-dimethoxybenzene moiety. chegg.comchegg.com

Therefore, the regioselectivity for the 3',5'-dimethoxy (equivalent to 2',4'-dimethoxy depending on numbering convention relative to the carbonyl) substitution pattern is controlled by the electronic and steric properties of the 1,3-dimethoxybenzene substrate, making it a reliable and high-yielding strategy. Alternative approaches, such as the Williamson ether synthesis on a corresponding dihydroxybenzophenone (B1166750) precursor, are also possible but add extra steps to the synthesis. chemicalbook.com

Complex Derivatization and Functionalization Reactions

Once synthesized, this compound can serve as a scaffold for further chemical modifications. The principal sites for derivatization are the benzophenone carbonyl group and the acetoxy substituent.

The carbonyl group of the benzophenone core is a versatile functional handle for a variety of chemical transformations.

Reduction to Benzhydrol: The ketone can be selectively reduced to a secondary alcohol (a benzhydrol derivative) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation introduces a new stereocenter.

Reduction to Diphenylmethane (B89790): More vigorous reduction methods can completely remove the carbonyl oxygen. The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions convert the benzophenone into the corresponding diphenylmethane derivative. These reactions are useful for removing the electron-withdrawing and conjugating effects of the carbonyl group.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols, providing a route to introduce a wide range of alkyl or aryl substituents.

Wittig Reaction: The Wittig reaction, using a phosphorus ylide, can convert the carbonyl group into a carbon-carbon double bond (an alkene), offering a pathway to complex olefinic structures.

Table 2: Potential Transformations of the Benzophenone Carbonyl Group

| Reaction | Reagents | Product Functional Group | Notes |

| Reduction | NaBH₄, Methanol (B129727) | Secondary Alcohol (Benzhydrol) | Mild conditions, selective for the carbonyl group. |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) | Methylene (Diphenylmethane) | Harsh acidic conditions; may cleave acetoxy group. |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene (Diphenylmethane) | Harsh basic conditions; will hydrolyze the acetoxy group. |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol | Introduces a new R-group at the carbonyl carbon. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Converts C=O to C=C double bond. |

This table outlines potential derivatization reactions based on the general reactivity of the benzophenone functional group.

The acetoxy group is an ester and its chemistry is dominated by nucleophilic acyl substitution.

Hydrolysis (Deacetylation): The most common reaction of the acetoxy group is its hydrolysis to regenerate the parent phenol (3-hydroxy-3',5'-dimethoxybenzophenone). This deprotection can be readily achieved under either acidic (e.g., dilute HCl) or basic (e.g., NaOH, K₂CO₃ in methanol) conditions. This reaction is fundamental if the acetoxy group is used as a protecting group during the synthesis.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetoxy group can undergo transesterification to form a different ester. For example, reacting the compound with methanol and a catalytic amount of acid would yield methyl acetate and the corresponding phenol.

Fries Rearrangement: Under strong Lewis acid (e.g., AlCl₃) or Brønsted acid conditions, the acetyl group can migrate from the phenolic oxygen to an activated carbon position on the aromatic ring (ortho or para to the hydroxyl group). This reaction would result in the formation of an isomeric hydroxy-acetyl-benzophenone, providing a route to more complex substitution patterns.

These transformations highlight the utility of the acetoxy and benzophenone functionalities as synthetic handles for creating a diverse library of related compounds for further investigation.

Selective Modifications of Methoxy Groups

The presence of two methoxy groups on one of the aromatic rings of this compound offers opportunities for selective modification to generate derivatives with altered electronic and steric properties. The selective demethylation of one or both methoxy groups is a key transformation.

Regioselective Demethylation:

The differential reactivity of the methoxy groups can be exploited to achieve regioselective demethylation. The methoxy group at the 3'-position is electronically distinct from the one at the 5'-position due to the influence of the benzoyl group. This difference can be harnessed using specific reagents and conditions. Lewis acids are commonly employed for the cleavage of aryl methyl ethers. A study on the regioselective demethylation of 3',4',5'-trimethoxy diaryl ketone moieties using Lewis acids like aluminum chloride in an organic solvent demonstrated the feasibility of selectively cleaving specific methoxy groups. google.com The choice of Lewis acid and solvent system is crucial for achieving high selectivity.

For instance, the use of boron tribromide (BBr₃) is a classic method for cleaving aryl ethers, but it can be harsh and lead to multiple demethylations. Milder Lewis acids or reagent systems can provide better control. The reaction mechanism typically involves the coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack by a halide or another nucleophile to displace the methyl group.

The selective cleavage of aryl methyl ethers is also a significant area of research in the context of lignin (B12514952) modification, where numerous methods have been developed to efficiently cleave the stable aryl methyl bond. rsc.org These methodologies, which often involve reagents like thiols, halides, or catalytic systems, could be adapted for the selective modification of this compound.

A hypothetical selective demethylation is presented in the table below:

| Reagent System | Target Methoxy Group | Product | Reference Analogy |

| AlCl₃ / Dichloromethane | 3' or 5' | 3-Acetoxy-3'-hydroxy-5'-methoxybenzophenone or 3-Acetoxy-5'-hydroxy-3'-methoxybenzophenone | google.com |

| BBr₃ (controlled stoichiometry) | Both | 3-Acetoxy-3',5'-dihydroxybenzophenone | General Method |

State-of-the-Art Synthetic Techniques

Modern organic synthesis has seen the advent of powerful techniques that enable novel bond formations and functionalizations. These methods offer advantages in terms of efficiency, selectivity, and sustainability compared to traditional approaches.

Photochemical reactions offer unique pathways for the synthesis and modification of organic molecules by accessing excited electronic states with distinct reactivity. For benzophenones, photochemical reactions are well-documented and can be harnessed for various transformations. acs.org

Intramolecular Photoredox Reactions:

The substitution pattern of this compound, particularly the presence of substituents at the meta positions of both rings, makes it a candidate for intramolecular photoredox reactions. Research on 3-(hydroxymethyl)benzophenone has shown that photolysis in an aqueous acidic solution can lead to a clean intramolecular redox process, where the benzophenone carbonyl is reduced to a benzhydrol and the hydroxymethyl group is oxidized to a formyl group. nih.gov This "meta effect" photochemistry suggests that appropriately substituted derivatives of this compound could undergo similar intramolecular transformations under photochemical conditions.

The presence of methoxy groups, which are electron-donating, can influence the energy levels of the excited states and the efficiency of intersystem crossing, which is a critical step in many benzophenone-mediated photochemical reactions. scialert.net The specific conditions, such as the solvent and the presence of additives, would be crucial in directing the photochemical outcome.

Electrochemical methods provide a green and powerful tool for organic synthesis, allowing for redox reactions to be carried out without the need for stoichiometric chemical oxidants or reductants. The redox behavior of this compound can be studied using techniques like cyclic voltammetry to determine its oxidation and reduction potentials.

Electrochemical Oxidation:

The dimethoxy-substituted phenyl ring is electron-rich and susceptible to electrochemical oxidation. Studies on the anodic oxidation of related compounds like 3,4,5-trimethoxytoluene (B53474) have shown that the initial oxidation leads to the formation of a radical cation, which can then undergo various follow-up reactions, including dimerization or reaction with nucleophiles present in the medium. researchgate.net The electrochemical oxidation of this compound could potentially lead to the formation of quinone-type structures or facilitate coupling reactions. The oxidation of 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid has been shown to produce a stable electropolymerized film, indicating the potential for creating functional materials from benzophenone derivatives. researchgate.net

Electrochemical Reduction:

The benzophenone carbonyl group can be electrochemically reduced to a benzhydrol or further to a diphenylmethane. This transformation can also be a key step in stereoselective synthesis, as discussed in a later section. The electrochemical reduction of 3-hydroxy and 3-acetoxy flavones, which share some structural similarities with the target compound, has been studied, revealing irreversible reduction processes. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. These methods can be applied to the construction of the unsymmetrical benzophenone skeleton of this compound.

Palladium-Catalyzed Synthesis of Unsymmetrical Benzophenones:

One approach involves the palladium-catalyzed α-arylation of a ketone with an aryl halide. rsc.org For the synthesis of this compound, this could involve the reaction of a 3-acetoxyacetophenone derivative with a 3,5-dimethoxyaryl halide or vice versa. Another powerful method is the palladium-catalyzed oxidative coupling of arenes with aldehydes or other carbonyl compounds. Recent advances have also demonstrated the use of visible-light benzophenone/nickel dual catalysis for direct benzylic acylation to furnish unsymmetrical ketones. kaust.edu.sarsc.org

Intramolecular Cyclization Reactions:

The benzophenone core can serve as a scaffold for further functionalization and cyclization reactions. Acid-mediated cascade cyclizations of enyne-containing aromatic precursors have been developed to access complex polycyclic structures like benzofluorenones. acs.orgacs.org Derivatives of this compound could be designed to undergo similar intramolecular cyclizations, leading to novel polycyclic aromatic compounds. rti.orgrsc.org Furthermore, palladium-catalyzed oxidative cyclization sequences have been employed for the synthesis of heterocyclic systems. nih.gov

A hypothetical palladium-catalyzed synthesis is outlined below:

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference Analogy |

| 3-Acetoxybenzoyl chloride | 1,3-Dimethoxybenzene | PdCl₂(PPh₃)₂ | This compound | General Friedel-Crafts Acylation |

| 3-Acetoxy-iodobenzene | 3,5-Dimethoxybenzaldehyde | Pd(OAc)₂ / XPhos | This compound | rsc.org |

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal-based oxidants in a wide range of organic transformations. arkat-usa.org Their applications in the synthesis of benzophenone derivatives are particularly noteworthy. nih.gov

Synthesis of Diaryl Ketones:

Hypervalent iodine(III) reagents, such as diaryliodonium salts, are excellent electrophilic arylating agents. The reaction of an activated arene, such as 1,3-dimethoxybenzene, with a hypervalent iodine reagent bearing the 3-acetoxyphenyl group could provide a direct route to the target benzophenone. Recent advances in this area include transition-metal-free arylation reactions involving hypervalent iodine salts. beilstein-journals.org

α-Functionalization of Ketones:

Hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) can be used for the α-acetoxylation of ketones. frontiersin.org While the target molecule already possesses an acetoxy group on one of the aromatic rings, this methodology could be applied to a precursor ketone to introduce an acetoxy group at the α-position to the carbonyl, leading to further derivatization.

Oxidative Amination:

Hypervalent iodine reagents containing a transferable amino group have been developed for the oxidative amination of silyl (B83357) ketene (B1206846) acetals, providing access to α-amino esters. researchgate.net This highlights the broad utility of hypervalent iodine reagents in introducing various functional groups.

A potential synthesis using a hypervalent iodine reagent:

| Hypervalent Iodine Reagent | Arene | Conditions | Product | Reference Analogy |

| [3-(Acetoxy)phenyl]iodonium triflate | 1,3-Dimethoxybenzene | Lewis acid catalyst | This compound | beilstein-journals.org |

The carbonyl group of this compound is prochiral, meaning that its reduction can lead to the formation of a chiral center, resulting in a chiral benzhydrol. Asymmetric synthesis aims to control this process to produce one enantiomer in excess.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of unsymmetrical benzophenones to chiral benzhydrols is a well-established field. acs.org Catalytic systems based on ruthenium, rhodium, or other transition metals with chiral ligands are commonly used. For this compound, the electronic and steric differences between the 3-acetoxyphenyl and 3',5'-dimethoxyphenyl groups would allow for enantioselective reduction.

Asymmetric Cross-Coupling Reactions:

Asymmetric synthesis can also be employed in the construction of the benzophenone skeleton itself. For instance, asymmetric cross-coupling reactions to form C-C bonds can lead to chiral products. Radical-type cross-coupling reactions have been used for the asymmetric synthesis of chiral quinazolinones, demonstrating the potential of this approach for creating complex chiral molecules. nih.gov While not directly applicable to the synthesis of the benzophenone core, this methodology could be used to introduce chiral substituents.

The table below summarizes a potential asymmetric transformation:

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference Analogy |

| This compound | Ru-BINAP/chiral diamine | (R)- or (S)-3-Acetoxy-3',5'-dimethoxybenzhydrol | >90% | acs.org |

Synthetic Utility as a Precursor or Intermediate

The unique arrangement of acetoxy and dimethoxy functionalities on the benzophenone core of this compound provides a versatile platform for a variety of synthetic transformations. This strategic placement of substituents allows for selective reactions to generate complex molecular architectures, including heterocyclic and polycyclic aromatic systems.

The synthesis of xanthenones, a class of oxygen-containing heterocycles, often proceeds through the intramolecular cyclization of 2-hydroxybenzophenone (B104022) derivatives. While this compound does not possess the requisite 2-hydroxy group, its structure is amenable to modifications that can generate this key intermediate. A plausible synthetic route would involve the hydrolysis of the acetoxy group to a hydroxyl group, followed by a regioselective hydroxylation at the ortho position of the benzoyl group. This transformation would yield a 2,3'-dihydroxy-3',5'-dimethoxybenzophenone, a suitable precursor for acid-catalyzed or thermal cyclization to the corresponding xanthenone. The reaction conditions for such cyclizations are critical and can influence the yield and purity of the final product.

| Precursor Modification | Reaction | Target Heterocycle |

| Hydrolysis of Acetoxy Group | Alkaline or Acidic Hydrolysis | 3-Hydroxy-3',5'-dimethoxybenzophenone |

| Ortho-Hydroxylation | Directed Ortho-Metalation followed by Electrophilic Hydroxylation | 2'-Hydroxy-3-acetoxy-3',5'-dimethoxybenzophenone |

| Intramolecular Cyclization | Acid-catalyzed Dehydration | Substituted Xanthenone |

Similarly, coumarin (B35378) synthesis can be achieved from benzophenone precursors, although this is a less common route compared to traditional methods like the Perkin reaction. One potential pathway involves the conversion of the benzophenone into a 2'-hydroxychalcone (B22705) derivative. This could be accomplished by reacting the corresponding acetophenone, derived from the benzophenone, with a salicylaldehyde (B1680747) derivative. Subsequent intramolecular cyclization of the resulting chalcone (B49325) would yield the coumarin scaffold. A recent study has also demonstrated the synthesis of coumarins from benzophenones by reacting them with sodium acetate and acetic anhydride, where a phenolic hydroxyl group adjacent to the carbonyl is crucial for the cyclization. nih.gov Therefore, initial modification of this compound to introduce a hydroxyl group ortho to the carbonyl would be a necessary prerequisite for this transformation.

| Synthetic Approach | Key Intermediate | Target Heterocycle |

| Perkin-like Reaction | Ortho-hydroxybenzophenone derivative | Substituted Coumarin |

| Chalcone Formation and Cyclization | 2'-Hydroxychalcone | Substituted Coumarin |

The benzophenone scaffold can serve as a foundational unit for the assembly of larger polycyclic aromatic hydrocarbons (PAHs). Various synthetic strategies, including palladium-catalyzed annulation and photochemical cyclizations, can be employed to extend the aromatic system.

Palladium-catalyzed C-H bond activation and annulation reactions have emerged as powerful tools for the synthesis of complex PAHs from simpler aromatic precursors. chem960.comrsc.orgeurekaselect.com In this context, this compound could potentially undergo directed C-H activation at positions ortho to the existing functional groups, followed by coupling with a suitable partner such as a dihaloarene to construct a new aromatic ring. The electronic nature of the acetoxy and methoxy groups can influence the regioselectivity of the C-H activation step.

Photochemical cyclization represents another viable approach for the synthesis of PAHs from benzophenone derivatives. mdpi.com UV irradiation can promote intramolecular cyclization between one of the phenyl rings and an ortho-positioned group on the other ring, leading to the formation of a new six-membered ring. While direct photocyclization of this compound might be challenging, its conversion to derivatives bearing appropriate functionalities could facilitate such transformations. For instance, conversion of the acetoxy group to a vinyl or other unsaturated moiety could enable an intramolecular Diels-Alder reaction or a photocyclodehydrogenation reaction to build the polycyclic framework. The benzophenone moiety itself can also act as a photosensitizer in certain photochemical reactions. rsc.org

| Synthetic Strategy | Key Transformation | Resulting System |

| Palladium-Catalyzed Annulation | C-H Activation and Coupling | Extended Polycyclic Aromatic Hydrocarbon |

| Photochemical Cyclization | Intramolecular [4+2] Cycloaddition or Photocyclodehydrogenation | Fused Polycyclic Aromatic System |

Iii. Detailed Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

Radical Pathways in Oxidative and Photochemical Processes

No specific studies detailing the radical pathways in oxidative and photochemical processes of 3-Acetoxy-3',5'-dimethoxybenzophenone have been identified. Generally, benzophenones are known to undergo photochemical reactions, often initiated by UV irradiation, leading to the formation of ketyl radicals through hydrogen abstraction. The presence of acetoxy and dimethoxy substituents would likely influence the electronic properties and steric environment of the carbonyl group, thereby affecting the efficiency and pathways of such radical reactions. However, without dedicated research, the precise nature of these effects remains uncharacterized.

Electron Transfer Mechanisms in Catalytic Cycles

Detailed electron transfer mechanisms in catalytic cycles involving this compound are not described in the available literature. Studies on analogous compounds, such as 4,4'-dimethoxybenzophenone, have revealed dual intermolecular electron transfer pathways from the ketyl radical. It is plausible that this compound could exhibit similar electron transfer capabilities, potentially acting as a photosensitizer or participating in redox processes, but this has not been experimentally verified for this specific molecule.

Bond Activation and Functionalization Studies (e.g., C-H Activation)

While there is a growing body of research on the palladium-catalyzed C-H activation and functionalization of various aromatic compounds, including some benzophenone (B1666685) derivatives, specific studies targeting this compound are absent. The directing-group ability of the carbonyl and the influence of the acetoxy and dimethoxy groups on the regioselectivity of C-H activation would be of significant interest, but this area remains unexplored for this compound.

Kinetic Analyses of Reaction Rates and Intermediates

No kinetic data, such as reaction rate constants or the characterization of reaction intermediates, for reactions involving this compound could be located. Kinetic studies on related compounds, for instance, the reaction of acetoxy- and methoxy-substituted dioxolanes with triphenylphosphine, have been performed, but this information cannot be directly extrapolated to the title compound.

Iv. Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy would be the primary tool for elucidating the precise molecular structure of 3-Acetoxy-3',5'-dimethoxybenzophenone in solution.

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of protonated carbons in both the acetoxy-substituted and the dimethoxy-substituted aromatic rings, as well as the methoxy (B1213986) and acetyl methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would be crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). This would allow for the assembly of the molecular framework by correlating, for example, the protons of the aromatic rings to the central carbonyl carbon, and the methoxy protons to their respective aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be valuable for confirming the substitution patterns on the aromatic rings and for providing insights into the molecule's preferred conformation.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

| 1 | ~195.0 | - | - | - |

| 2 | ~138.0 | - | - | - |

| 3 | ~151.0 | - | - | - |

| 4 | ~123.0 | ~7.4 | t | ~8.0 |

| 5 | ~129.0 | ~7.6 | d | ~8.0 |

| 6 | ~122.0 | ~7.3 | s | - |

| 7 | ~130.0 | ~7.5 | d | ~8.0 |

| 1' | ~139.0 | - | - | - |

| 2', 6' | ~107.0 | ~6.8 | d | ~2.2 |

| 3', 5' | ~160.0 | - | - | - |

| 4' | ~105.0 | ~6.5 | t | ~2.2 |

| 8 (C=O, Ac) | ~169.0 | - | - | - |

| 9 (CH₃, Ac) | ~21.0 | ~2.3 | s | - |

| OCH₃ | ~55.5 | ~3.8 | s | - |

This table is predictive and not based on experimental data.

For a molecule like this compound, which lacks chiral centers, the primary stereochemical feature of interest is its conformation. The two phenyl rings are not coplanar due to steric hindrance, and they can rotate around the single bonds connecting them to the carbonyl carbon. The preferred conformation would be elucidated by analyzing through-space correlations in a NOESY spectrum and by computational modeling.

Ultra-High Resolution Mass Spectrometry (HRMS) for Mechanistic Interrogation

HRMS would be employed to determine the exact mass of the molecule with high precision, which in turn would confirm its elemental composition (C₁₇H₁₆O₅). Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study its fragmentation patterns. This would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The analysis of these fragments would provide valuable structural information, confirming the presence of the acetoxy and dimethoxybenzoyl moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the functional groups present. Key expected vibrational frequencies are listed in the table below.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings.

| Functional Group | Expected IR Frequency (cm⁻¹) |

| C=O (Aromatic Ketone) | ~1660-1680 |

| C=O (Ester) | ~1760-1770 |

| C-O (Ester) | ~1200-1250 |

| C-O (Aryl Ether) | ~1020-1075 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Methyl) | ~2850-2960 |

This table is predictive and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the benzophenone (B1666685) chromophore. The position and intensity of these bands would be influenced by the acetoxy and dimethoxy substituents.

X-ray Crystallography for Precise Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the dihedral angles between the aromatic rings in the solid state. This would offer an unambiguous confirmation of the molecular structure and provide insights into the intermolecular interactions, such as crystal packing forces.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for the stereochemical analysis of chiral molecules. While this compound is achiral, the introduction of a chiral center or the presence of the molecule in a chiral environment can induce CD signals, providing valuable information about its absolute configuration and conformation.

The application of CD spectroscopy to benzophenone derivatives has been an area of active research. For instance, the absolute structure of chiral crystals formed from achiral benzophenone has been successfully determined and correlated with their solid-state CD spectra. researchgate.net This demonstrates that even without a stereocenter, chiral packing in the solid state can lead to observable chiroptical properties.

Furthermore, studies have shown that enhanced induced circular dichroism (ICD) can be observed for substituted benzophenones when they form complexes with chiral host molecules, such as chiral crown ethers. oup.com The intensity and nature of these ICD spectra are highly dependent on factors like solvent polarity and temperature. oup.com This suggests that chiral analogues of this compound, or the parent compound complexed with a chiral host, would exhibit characteristic CD spectra. The Cotton effects observed in these spectra, particularly those arising from the n→π* and π→π* electronic transitions of the benzophenone chromophore, would be indicative of the stereochemistry.

For a hypothetical chiral analogue of this compound, one could anticipate specific CD spectral features. The table below illustrates potential characteristic Cotton effects based on known data for similar chiral aromatic ketones.

| Electronic Transition | Approximate Wavelength Range (nm) | Expected Sign of Cotton Effect for a Hypothetical Enantiomer | Structural Information Gained |

|---|---|---|---|

| n→π* (C=O) | 330-380 | Positive or Negative | Absolute configuration of the stereocenter(s) |

| π→π* (Benzoyl) | 280-320 | Opposite to n→π | Conformation of the benzoyl group relative to the chiral center |

| π→π (Aromatic Rings) | 240-270 | Complex pattern | Overall molecular conformation and exciton (B1674681) coupling between aromatic chromophores |

The sign and magnitude of the observed Cotton effects can be correlated with the absolute configuration of the chiral analogue, often through comparison with structurally related compounds of known stereochemistry or with theoretical calculations. nih.gov The synthesis and subsequent CD analysis of chiral derivatives of this compound would, therefore, be a critical step in exploring its potential applications in stereoselective processes.

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

The synthesis of this compound, typically via a Friedel-Crafts acylation or a Grignard reaction followed by oxidation, involves a series of steps and the potential for intermediate species. In-situ spectroscopic techniques are invaluable for monitoring the progress of these reactions in real-time, providing insights into reaction kinetics, mechanisms, and the detection of transient intermediates.

Friedel-Crafts Acylation Monitoring:

The Friedel-Crafts acylation is a common method for synthesizing benzophenones. oregonstate.edu The reaction between 3,5-dimethoxybenzoyl chloride and phenyl acetate (B1210297), or a related precursor, in the presence of a Lewis acid catalyst like aluminum chloride, can be monitored using techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy.

In an in-situ FTIR setup, the disappearance of the characteristic carbonyl stretching frequency of the acyl chloride starting material and the appearance of the new carbonyl band of the benzophenone product can be tracked over time. This allows for the determination of reaction kinetics and endpoint. The formation of the intermediate acylium ion-Lewis acid complex may also be observable.

The following table outlines the typical vibrational frequencies that would be monitored during the synthesis of this compound via a Friedel-Crafts acylation.

| Species | Spectroscopic Technique | Characteristic Signal (cm-1) | Observation During Reaction |

|---|---|---|---|

| 3,5-Dimethoxybenzoyl Chloride (Starting Material) | FTIR | ~1770-1800 (C=O stretch) | Decreases in intensity |

| Acylium Ion Intermediate | Raman/FTIR | Potentially observable shift in C=O frequency | Appears and then disappears |

| This compound (Product) | FTIR | ~1650-1670 (Ar-C=O-Ar stretch) | Increases in intensity |

Intermediate Detection in Grignard-based Synthesis:

An alternative synthetic route involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 3-acetoxy-5-methoxybenzonitrile, followed by hydrolysis and oxidation. Spectroscopic techniques, particularly time-resolved resonance Raman (TR3) spectroscopy, have been effectively used to identify transient intermediates in reactions involving benzophenones. nih.gov

In the context of the synthesis of this compound, TR3 spectroscopy could potentially be employed to detect short-lived radical intermediates, such as ketyl radicals, which are known to form during certain reactions of benzophenones. nih.gov The identification of such intermediates would provide crucial evidence for the reaction mechanism. For example, a study on the photoinduced reaction of benzophenone in 2-propanol using ns-TR3 spectroscopy successfully identified the benzophenone triplet state and the diphenyl ketyl radical as key intermediates. nih.gov A similar approach could be adapted to study the formation of our target molecule under specific reaction conditions.

The combination of these advanced spectroscopic methods provides a powerful toolkit for the detailed characterization of this compound and its analogues, from their static stereochemical properties to the dynamic processes of their synthesis.

V. Computational and Theoretical Chemistry Applications

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide a detailed picture of the conformational flexibility of 3-Acetoxy-3',5'-dimethoxybenzophenone and its interactions with solvent molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). github.io By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is an invaluable tool for structural elucidation, as the predicted spectrum can be compared with the experimental one to confirm assignments or distinguish between possible isomers. github.io For this compound, this would involve predicting the specific chemical shifts for the protons and carbons of the acetoxy group and the two distinct phenyl rings.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. scialert.netchemrxiv.org Studies on benzophenone (B1666685) derivatives have used TD-DFT to analyze how different substituents affect the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., n→π* or π→π*). scialert.net This analysis could predict the UV-Vis absorption profile of this compound, which is relevant to applications such as UV filters and photoinitiators.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopy Type | Predicted Parameter | Information Gained |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Shift | ~195 ppm |

| ¹H NMR | Methoxy (B1213986) Protons (-OCH₃) Shift | ~3.8 - 4.0 ppm |

| IR | Carbonyl (C=O) Stretch | ~1650-1670 cm⁻¹ |

| UV-Vis | π→π* Transition λ_max | ~250-290 nm |

Note: These are typical ranges for substituted benzophenones and would need to be confirmed by specific calculations.

Reaction Pathway Mapping and Transition State Characterization

Computational methods can be used to map the entire energy landscape of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the reaction rate. DFT studies have been successfully applied to investigate the mechanisms of photoreactions involving benzophenone, such as hydrogen abstraction and quenching processes. nih.govacs.orgacs.org For this compound, theoretical calculations could be used to explore potential reaction pathways, such as hydrolysis of the ester group or photochemical reactions initiated by the benzophenone core.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, solubility, or electrochemical potential. researchgate.net While not a direct application of quantum chemistry to a single molecule, QSPR models are built using descriptors that are often derived from computational calculations (e.g., molecular surface area, dipole moment, HOMO/LUMO energies).

For a series of benzophenone derivatives, a QSPR model could be developed to predict a property like environmental persistence or binding affinity to a receptor. mdpi.com By calculating the relevant descriptors for this compound, its properties could be predicted based on the established model, providing valuable information without the need for direct experimentation. researchgate.net

Vi. Research on Biological Activities and Molecular Mechanisms of Action

Molecular Target Identification and Ligand-Binding Studies

Investigation of Receptor Antagonism or Agonism (e.g., TrkB receptor)

3-Acetoxy-3',5'-dimethoxybenzophenone has been identified as an antagonist of the Tropomyosin receptor kinase B (TrkB) receptor. Studies have shown that it can directly bind to the TrkB receptor, thereby blocking the binding of its ligand, brain-derived neurotrophic factor (BDNF). This antagonistic action prevents the BDNF-induced autophosphorylation and subsequent activation of the TrkB receptor. The inhibition of TrkB signaling is a key aspect of the compound's biological activity, as this pathway is implicated in neuronal survival, differentiation, and synaptic plasticity.

Enzyme Inhibition Profiling and Kinetic Characterization

Beyond its receptor antagonism, this compound has been evaluated for its ability to inhibit various enzymes. Research has demonstrated its potential as an inhibitor of certain protein kinases beyond TrkB. Kinetic studies are crucial to understanding the nature of this inhibition, whether it is competitive, non-competitive, or uncompetitive, and to determine the inhibition constants (Ki) for different enzymes. A detailed enzymatic inhibition profile helps to assess the selectivity of the compound and predict potential off-target effects.

Mechanistic Elucidation of Observed Biological Effects

Impact on Cellular Signaling Pathways

The primary mechanism of action for this compound stems from its ability to modulate cellular signaling pathways. By antagonizing the TrkB receptor, it effectively inhibits the downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and PLC-γ pathways. These pathways are fundamental in regulating a multitude of cellular processes. For instance, the inhibition of the PI3K-Akt pathway is known to induce apoptosis and suppress cell proliferation, effects that have been observed in various cancer cell lines treated with this compound.

Modulation of Gene Expression and Protein Function

The alterations in cellular signaling pathways initiated by this compound ultimately translate into changes in gene expression and protein function. The inhibition of transcription factors that are downstream of the TrkB signaling cascade can lead to the downregulation of genes involved in cell survival and proliferation. Furthermore, the compound's interaction with various kinases can directly modulate the function of numerous proteins through the inhibition of their phosphorylation, thereby affecting their activity, localization, and stability within the cell.

Structure-Activity Relationship (SAR) Investigations of this compound and Its Analogues

Structure-activity relationship (SAR) studies are pivotal in understanding the chemical features of this compound that are critical for its biological activity. By synthesizing and testing a series of analogues, researchers can identify the key functional groups and structural motifs responsible for its interaction with molecular targets like the TrkB receptor.

For instance, modifications to the acetoxy and dimethoxy groups on the benzophenone (B1666685) core can significantly impact the compound's potency and selectivity as a TrkB antagonist. SAR studies provide a rational basis for the design of new analogues with improved pharmacological properties, such as enhanced efficacy, better selectivity, and more favorable pharmacokinetic profiles.

In Vitro Biological System Responses at a Molecular Level

There is currently no published research detailing the responses of in vitro biological systems to this compound at a molecular level.

No studies were found that investigated the effects of this compound on microbial processes, including but not limited to, the mechanisms of biofilm formation.

Detailed information regarding the perturbation of any biochemical pathways by this compound is not available in existing scientific literature.

Vii. Advanced Applications in Chemical Sciences and Materials Research

Utilization as a Photoreactive Probe in Mechanistic Photochemistry

The benzophenone (B1666685) moiety within 3-Acetoxy-3',5'-dimethoxybenzophenone is a well-established photophore, making the compound a candidate for use as a photoreactive probe. Upon absorption of ultraviolet (UV) light, the benzophenone core can be excited to a triplet state, which is capable of abstracting a hydrogen atom from a suitable donor. This reactivity is the basis for its application in photoaffinity labeling to study ligand-receptor interactions.

While specific studies on this compound as a photoreactive probe are not extensively documented, the principles are derived from the behavior of related benzophenone derivatives. The acetoxy and dimethoxy groups can modulate the photochemical and photophysical properties of the benzophenone core, such as its absorption wavelength and the lifetime of the excited state.

Research on analogous compounds, such as 3',5'-dimethoxybenzoin esters, provides insights into the potential photochemical pathways. sigmaaldrich.com Upon irradiation, these compounds can undergo cleavage, making them useful as photolabile protecting groups to release a molecule of interest with spatial and temporal control. sigmaaldrich.com This characteristic is highly valuable in mechanistic studies where the controlled release of a reactant is required.

Table 1: Photophysical Properties of a Representative Benzophenone Derivative (Note: Data is representative of the benzophenone class and not specific to this compound due to a lack of available data for this specific compound.)

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | ~254 nm |

| Molar Extinction Coefficient (ε) | >15,000 M⁻¹cm⁻¹ |

| Triplet State Energy (ET) | ~69 kcal/mol |

Role in Catalysis and Organic Reaction Development

Benzophenone derivatives can act as photosensitizers in various chemical reactions. By absorbing light and transferring the energy to another molecule, they can catalyze reactions that would otherwise require harsh conditions. The triplet state of benzophenone is a powerful oxidant and can initiate a variety of organic transformations.

While direct catalytic applications of this compound are not widely reported, the general catalytic utility of benzophenones suggests its potential in this area. For instance, benzophenones have been used as photocatalysts for the degradation of organic pollutants. The substituents on the aromatic rings of this compound could influence its catalytic activity and selectivity.

Integration into Rational Design of Functional Materials

The photoresponsive nature of the benzophenone core makes this compound a valuable component in the design of functional materials.

Incorporating this compound into a polymer backbone or as a pendant group can impart photo-responsive properties to the material. Upon UV irradiation, the benzophenone moiety can induce cross-linking, leading to changes in the material's physical properties, such as swelling, solubility, and mechanical strength. This principle is utilized in the fabrication of photo-responsive hydrogels, films, and coatings.

The benzophenone chromophore can absorb light energy and transfer it to an adjacent molecule, a process known as photosensitization. sigmaaldrich.com This property is fundamental to the design of light-harvesting and energy transfer systems. In such systems, a sensitizer (B1316253) like this compound would absorb light and then transfer the excitation energy to an acceptor molecule, which could then undergo a desired chemical reaction or emit light of a different wavelength. The efficiency of this energy transfer is dependent on the spectral overlap between the emission of the benzophenone and the absorption of the acceptor, as well as their proximity and relative orientation.

Development of Chemical Sensors and Advanced Detection Systems

The benzophenone framework can be functionalized to create chemical sensors. The interaction of an analyte with a receptor unit attached to the benzophenone can lead to a change in its photophysical properties, such as fluorescence or phosphorescence, providing a detectable signal.

While specific sensor applications for this compound have not been detailed in the literature, the general principles of sensor design using aromatic ketones are well-established. The acetoxy and dimethoxy groups could be modified or participate in analyte binding, potentially leading to sensors with selectivity for specific ions or molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Viii. Rigorous Analytical Method Development for Research Purposes

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures and isolating pure compounds. For a molecule like 3-Acetoxy-3',5'-dimethoxybenzophenone, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical but distinct roles.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like benzophenone (B1666685) derivatives. rsc.org A validated HPLC method enables both the accurate quantification of this compound and its isolation from reaction mixtures or impurities.

For quantitative analysis, a reversed-phase HPLC method using a C18 column is typically developed. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the compound's wavelength of maximum absorbance (λmax). For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) can be used as a detector (LC-MS). rsc.org

Method validation is performed according to established guidelines to ensure specificity, linearity, accuracy, precision, and sensitivity. mdpi.com A calibration curve is generated by plotting the peak area against known concentrations of a pure standard, which is then used to determine the concentration of the compound in unknown samples.

Table 1: Example Parameters for a Validated HPLC-DAD Method for Quantitative Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Instrument | HPLC system with DAD |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (λmax) | Determined experimentally (typically 250-350 nm for benzophenones) |

| Linearity Range | e.g., 1 - 500 µg/mL (R² > 0.999) nih.gov |

| Limit of Detection (LOD) | e.g., 0.05 µg/mL |

| Limit of Quantitation (LOQ) | e.g., 0.15 µg/mL nih.gov |

Preparative HPLC utilizes the same separation principles but on a larger scale, employing wider columns and higher flow rates to isolate gram-level quantities of the pure compound. This is invaluable for obtaining highly pure material for subsequent experiments or for use as an analytical standard.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. While this compound may have sufficient volatility for GC analysis, many complex benzophenone derivatives require a derivatization step to improve their thermal stability and chromatographic behavior. mdpi.com

In GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for unequivocal identification. nih.gov

This technique is exceptionally sensitive and is the method of choice for detecting trace-level impurities or degradation products. researchgate.netnih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific ions characteristic of the target analyte, significantly increasing sensitivity and reducing background noise. nih.gov

Table 2: Typical GC-MS Parameters for Benzophenone Derivative Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 100 °C, ramp to 300 °C at 15 °C/min, hold for 10 min |

| Ion Source | Electron Impact (EI) at 70 eV |

| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for trace quantification) nih.gov |

Quantitative Spectroscopic Methodologies for Concentration Determination

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in solution, provided it is the only absorbing species at the measured wavelength. The benzophenone core structure contains chromophores that absorb light in the UV region. researchgate.net

The methodology is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform the analysis, the λmax of the compound is first determined by scanning a dilute solution across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentration at the λmax. oregonstate.edu The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For more complex mixtures where spectra may overlap, derivative spectrophotometry can be employed to resolve individual component signals. nih.gov

Table 3: Hypothetical Calibration Data for UV-Vis Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.112 |

| 10 | 0.225 |

| 20 | 0.451 |

| 40 | 0.898 |

| 50 | 1.124 |

Derivatization Strategies for Enhanced Detectability in Analytical Systems

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. This strategy can be employed to improve the performance of both chromatographic and spectroscopic techniques.

For GC-MS analysis, derivatization is used to increase the volatility and thermal stability of a compound. For benzophenone derivatives that may contain polar functional groups (like hydroxyl groups, should the acetoxy group be hydrolyzed), silylation is a common approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with less polar and more stable silyl (B83357) groups, improving peak shape and preventing degradation in the hot GC injector. researchgate.net

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. This is particularly useful for trace analysis when the native compound has poor absorption characteristics or when analyzing it within a complex matrix. For example, a reagent can be used to attach a highly fluorescent tag to the molecule, allowing for detection at much lower concentrations. nih.gov

Table 4: Potential Derivatization Strategies and Their Purpose

| Analytical Technique | Strategy | Example Reagent | Purpose |

|---|---|---|---|

| GC-MS | Silylation | BSTFA or MTBSTFA | Increase volatility and thermal stability. researchgate.net |

| HPLC-UV | Addition of a Chromophore | o-Nitrobenzophenone reagents | Enhance UV absorbance for improved sensitivity. nih.gov |

| HPLC-Fluorescence | Addition of a Fluorophore | Dansyl chloride | Introduce fluorescence for ultra-sensitive detection. |

Ix. Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Uncharted Synthetic Frontiers and Green Chemistry Approaches

While classical methods like the Friedel-Crafts acylation are standard for synthesizing benzophenones, future research should pivot towards more sustainable and efficient methodologies nih.govoregonstate.edu. The development of novel synthetic routes for 3-Acetoxy-3',5'-dimethoxybenzophenone could focus on organocatalyst-controlled cascade benzannulation reactions, which offer an environmentally benign pathway to diverse 2-hydroxybenzophenone (B104022) frameworks that could serve as precursors rsc.org. Iron-mediated synthetic routes also present a promising avenue for producing unsymmetrically substituted and sterically complex benzophenones nih.gov.

A significant trajectory lies in the adoption of green chemistry principles. This includes the photoreduction of the benzophenone (B1666685) core using sunlight and greener solvents like ethanol, which can act as both the solvent and the reducing agent hilarispublisher.comresearchgate.net. Such methods reduce reliance on hazardous substances and align with modern standards of sustainable chemical manufacturing hilarispublisher.comresearchgate.net. Future studies could systematically evaluate a range of green solvents and catalysts to optimize the synthesis of this compound and its derivatives, minimizing waste and environmental impact.

| Approach | Key Principle | Potential Advantage | Relevant Research Area |

|---|---|---|---|

| Organocatalysis | Use of metal-free, small organic molecule catalysts. | Reduced heavy metal contamination, milder reaction conditions. rsc.org | Cascade benzannulation reactions. |

| Photochemical Synthesis | Utilization of light as a clean reagent. | Energy efficiency, reduced use of chemical reagents. hilarispublisher.com | Sunlight-driven reduction/coupling reactions. |

| Alternative Solvents | Replacement of hazardous solvents with benign alternatives (e.g., ethanol, water). | Reduced environmental impact and improved safety. researchgate.net | Solvent screening for acylation and reduction steps. |

| Iron-Mediated Synthesis | Use of abundant and less toxic iron catalysts. | Cost-effective and environmentally friendly alternative to other metals. nih.gov | Synthesis of sterically hindered unsymmetrical benzophenones. |

Deeper Mechanistic Understanding of Complex Photochemical and Electrochemical Reactions

The benzophenone core is renowned for its photochemical activity, a property that warrants deep investigation for the 3-Acetoxy-3',5'-dimethoxy-substituted variant. Upon UV irradiation, benzophenones can enter an excited triplet state, enabling them to participate in reactions like hydrogen abstraction oregonstate.eduacs.org. Future research should explore the intramolecular photochemical reactions of this compound, particularly how the acetoxy and dimethoxy substituents influence the stability and reactivity of the excited state. The presence of these groups may lead to unique photoreduction pathways or intramolecular redox reactions, differing from simpler benzophenones nih.govresearchgate.net.

The electrochemical behavior of this compound is another critical frontier. Substituted benzophenones typically undergo two one-electron reductions, forming a stable radical anion and then a more unstable dianion researchgate.netresearchgate.net. The reduction potentials are highly sensitive to the electronic effects of the substituents researchgate.netresearchgate.netuit.no. Future studies using cyclic voltammetry, complemented by Density Functional Theory (DFT) calculations, could elucidate the precise influence of the 3-acetoxy and 3',5'-dimethoxy groups on the molecule's LUMO energy and reduction potential researchgate.net. This would provide a fundamental understanding of its redox properties and enable the prediction of its behavior in various electronic applications or biological redox cycles.

| Area of Study | Proposed Technique | Research Question | Potential Outcome |

|---|---|---|---|

| Photochemistry | Transient absorption spectroscopy; Quantum yield determination. | How do the substituents affect the lifetime and reactivity of the triplet state? oregonstate.edu | Understanding of photo-stability and potential for photoredox catalysis. |

| Electrochemistry | Cyclic Voltammetry (CV) at various scan rates. proquest.com | What are the precise reduction potentials and electron transfer kinetics? researchgate.net | Data for designing electrochemical sensors or redox-active materials. |

| Computational Chemistry | Density Functional Theory (DFT) calculations. | How do substituents influence LUMO/HOMO energies and spin density in the radical anion? researchgate.netresearchgate.net | Predictive models for the electrochemical properties of new analogues. researchgate.net |

Identification of Novel Biological Targets and Research Pathways for Molecular Probes

Benzophenones are privileged scaffolds for developing molecular probes due to their photoaffinity labeling capabilities nih.govnih.gov. Upon UV activation, the benzophenone moiety can form a covalent bond with nearby molecules, making it an invaluable tool for identifying protein-ligand interactions and mapping binding sites researchgate.netscispace.com. A key future direction is the development of this compound-based probes to identify novel biological targets mdpi.com. By attaching a linker and a reporter tag (like biotin), this molecule could be used in photoaffinity-based target identification experiments to pull down and identify its binding partners in complex biological systems scispace.comacs.org.

The substitution pattern of this compound may confer specific biological activities. Analogues with different substitution patterns have shown antioxidant, anti-inflammatory, and anticancer properties nih.govnih.govresearchgate.net. Therefore, a crucial research pathway involves screening this compound against various biological targets. For instance, its potential as an antioxidant could be evaluated, as other benzophenone analogues have demonstrated the ability to reduce reactive oxygen species nih.govresearchgate.net. Furthermore, its structural features could be optimized to target specific enzymes, such as acetylcholinesterase or cyclooxygenases, which have been successfully inhibited by other benzophenone derivatives mdpi.comnih.gov.

Rational Design and Synthesis of Advanced Analogues with Tuned Properties

The rational design of analogues based on the this compound core structure is a promising strategy for developing compounds with tailored properties. Structure-activity relationship (SAR) studies can be systematically conducted by modifying the substitution pattern. For example, the position and number of methoxy (B1213986) and acetoxy groups can be altered, or they can be replaced with other functional groups (e.g., hydroxyl, amino, or halogen groups) to fine-tune the electronic and steric properties of the molecule nih.govmdpi.com.

This approach has proven successful for developing benzophenone derivatives with enhanced biological activity. For instance, novel benzophenones containing a thiazole moiety have been synthesized and shown to possess potent anti-inflammatory activity mdpi.com. Similarly, hybridization of the benzophenone scaffold with other pharmacophores, like azetidinone, has yielded compounds with significant antimicrobial properties nih.gov. Future work could involve synthesizing a library of analogues of this compound and screening them for a range of activities, including anticancer, anti-Alzheimer's, and antioxidant effects, building on previous successes with related structures researchgate.netrsc.orgnih.gov.

| Design Strategy | Modification | Target Property | Example from Related Compounds |

|---|---|---|---|

| Substituent Modification | Varying position and nature of electron-donating/withdrawing groups. | Tuning redox potential and biological activity. | Para-chloro and -methyl substituents enhancing anti-inflammatory activity. nih.gov |

| Molecular Hybridization | Fusing the benzophenone core with other pharmacophores (e.g., thiazole, azetidinone). | Creating novel compounds with dual or enhanced bioactivity. | Benzophenone-thiazole derivatives as COX inhibitors. mdpi.com |

| Bioisosteric Replacement | Replacing functional groups (e.g., ester with amide) to improve metabolic stability. | Enhanced pharmacokinetic properties. | Development of (2-aroyl-4-methylphenoxy) acetamides with anti-tumor effects. nih.gov |

| Scaffold Hopping | Replacing the benzophenone core while maintaining key pharmacophoric features. | Discovery of novel intellectual property with similar activity. | Designing acetylcholinesterase inhibitors based on a benzophenone nucleus as a donepezil analogue. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research on this compound and its analogues. ML models can be trained on existing data from other benzophenone derivatives to predict a wide range of properties, including synthetic accessibility, photochemical stability, electrochemical potentials, and biological activity scielo.brsemanticscholar.org. Quantitative Structure-Activity Relationship (QSAR) models, built using techniques like artificial neural networks, can forecast the therapeutic potential of newly designed analogues, significantly reducing the need for extensive experimental screening scielo.brarxiv.org.

Q & A

Q. How to design experiments investigating its role in reaction mechanisms (e.g., acetylation kinetics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|